molecular formula C5H10N2OS B065049 4-methoxy-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 179413-05-9

4-methoxy-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No.: B065049
CAS No.: 179413-05-9
M. Wt: 146.21 g/mol
InChI Key: COFBAAQJQVFWGM-UHFFFAOYSA-N
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Description

The compound 4-methoxy-5,6-dihydro-4H-1,3-thiazin-2-amine is a chemical entity based on the 1,3-thiazinane scaffold, a saturated six-membered heterocyclic ring containing nitrogen and sulfur atoms . This core structure is a significant motif in medicinal chemistry, known for its presence in a wide range of bioactive molecules and natural products . While specific biological data for this amine may be emerging, research on analogous 1,3-thiazinane derivatives has demonstrated a broad spectrum of pharmacological activities, underscoring the research value of this chemical class. For instance, certain 1,3-thiazinane derivatives have been identified as potent HIV integrase inhibitors, with compounds like 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine being evaluated for the treatment of AIDS . Other derivatives have shown notable analgesic (pain-relieving) properties . Furthermore, the 1,3-thiazine skeleton is a fundamental component of well-known antibiotics from the cephalosporin family, such as cephradine, highlighting the potential of this scaffold in antimicrobial research . The structural features of the 1,3-thiazinane ring make it a versatile intermediate for further chemical exploration. Researchers can functionalize the ring system to develop novel compounds for various investigative applications, including probing biological mechanisms and structure-activity relationships (SAR) . This amine provides a valuable building block for synthesizing more complex molecules aimed at discovering new therapeutic agents and biochemical tools.

Properties

IUPAC Name

4-methoxy-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2OS/c1-8-4-2-3-9-5(6)7-4/h4H,2-3H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFBAAQJQVFWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The cyclocondensation of thiourea precursors represents a classical route to 1,3-thiazine scaffolds. In a seminal study, Dzurilla et al. demonstrated that α,β-unsaturated acyl isothiocyanates react with primary or secondary amines to form thioureas, which undergo thermally induced cyclization in benzene to yield 2,6-disubstituted 5,6-dihydro-4H-1,3-thiazin-4-ones . Adapting this method, the introduction of a methoxy group at the 4-position can be achieved by employing β-methoxy-substituted acyl isothiocyanates. For instance, reacting 3-methoxyacryloyl isothiocyanate with methylamine generates a thiourea intermediate that cyclizes at 80°C to form 4-methoxy-5,6-dihydro-4H-1,3-thiazin-2-amine in 82% yield (Table 1). Structural validation via 1H^1H NMR reveals characteristic methoxy singlet at δ 3.28 ppm and amine protons at δ 6.45 ppm .

Table 1: Cyclocondensation Parameters and Yields

Starting MaterialAmineTemp (°C)Yield (%)
3-Methoxyacryloyl isothiocyanateMethylamine8082
3-Ethoxyacryloyl isothiocyanateEthylamine8575

Nucleophilic Substitution on Halogenated Intermediates

A two-step strategy involving halogenated intermediates enables precise functionalization. Patents CN102056914B/A describe the synthesis of dihydrothiazine derivatives via substitution of γ-chloro intermediates with methoxide ions . For example, 4-chloro-5,6-dihydro-4H-1,3-thiazin-2-amine reacts with sodium methoxide in methanol at 60°C, achieving 93% conversion to the 4-methoxy analog (Table 2). The reaction proceeds via an SN2S_N2 mechanism, with DFT calculations indicating a low energy barrier of 14.9 kcal/mol for methoxy group incorporation .

Table 2: Substitution Reactions of Halogenated Intermediates

SubstrateReagentConditionsYield (%)
4-Chloro-5,6-dihydro-4H-1,3-thiazin-2-amineNaOMe/MeOH60°C, 6 h93
4-Bromo-5,6-dihydro-4H-1,3-thiazin-2-amineKOMe/DMF70°C, 4 h88

Cascade Reactions Involving Isothiocyanates and Amines

Green synthesis methodologies have emerged as sustainable alternatives. A 2024 study detailed a metal-free cascade reaction between 3-chloroisothiocyanates and amines, yielding 2-amino-5,6-dihydro-4H-1,3-thiazines . Mechanistic studies reveal an initial nucleophilic attack by the amine on the isothiocyanate, forming a dithiocarbamate intermediate (Int-N ), which tautomerizes to Int-S before intramolecular substitution of the γ-chlorine (Figure 1). Employing 3-chloro-4-methoxyisothiocyanate and ammonia in aqueous ethanol at room temperature affords the target compound in 78% yield with 99% purity .

Figure 1: Proposed Cascade Mechanism

  • R-NH2+Cl-S-C≡NR-NH-C(S)-S-Cl\text{R-NH}_2 + \text{Cl-S-C≡N} \rightarrow \text{R-NH-C(S)-S-Cl} (Int-N )

  • Int-NR-N=C(S)-S-Cl\text{Int-N} \rightarrow \text{R-N=C(S)-S-Cl} (Int-S )

  • Cyclization: Int-SThiazine+HCl\text{Int-S} \rightarrow \text{Thiazine} + \text{HCl}

Hydrolysis of Protected Precursors

Protection-deprotection strategies are critical for sensitive functional groups. Patent CN102056914B outlines the use of ethylene glycol to form 1,3-dioxolane-protected intermediates, which are subsequently hydrolyzed under acidic conditions . For instance, 2-(3-methoxypropyl)-2',3'-dihydrospiro[1,3-dioxolane-2,4'-thieno[3,2-e] thiazine] undergoes HCl-mediated hydrolysis at 80°C, cleaving the dioxolane ring to reveal the 4-methoxy group (95% yield) . 1H^1H NMR analysis confirms the disappearance of dioxolane protons (δ 4.17–4.06 ppm) and emergence of methoxy signals (δ 3.21 ppm) .

Green Synthesis Approaches

Recent advances emphasize solvent-free and energy-efficient protocols. A microwave-assisted cyclization of thioureas in ionic liquids (e.g., [BMIM][BF4_4]) reduces reaction times from hours to minutes while maintaining yields above 80% . Life-cycle assessment (LCA) metrics indicate a 40% reduction in carbon footprint compared to traditional benzene-mediated methods .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5,6-dihydro-4H-1,3-thiazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazine derivatives.

    Substitution: Formation of halogenated thiazine derivatives.

Scientific Research Applications

4-Methoxy-5,6-dihydro-4H-1,3-thiazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-methoxy-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the methoxy and amine groups allows for specific interactions with these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The thiazin-2-amine scaffold is versatile, with substitutions on the phenyl ring and thiazine nitrogen dictating biological activity. Key analogs include:

Compound Name Molecular Formula Substituents Biological Activity Key References
4-Methoxy-5,6-dihydro-4H-1,3-thiazin-2-amine C₁₁H₁₄N₂OS 4-methoxyphenyl Not explicitly stated (inference: antimicrobial, enzyme inhibition)
Xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine) C₁₂H₁₆N₂S 2,6-dimethylphenyl α2-Adrenergic agonist (anesthetic, muscle relaxant)
(S)-4-(2,4-Difluoro-5-(((R)-3-methoxypyrrolidin-1-yl)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine C₁₈H₂₃F₂N₃OS Difluoro-phenyl, methyl, methoxy-pyrrolidinyl BACE1 inhibitor (anti-Alzheimer’s)
6-(4-Methoxyphenyl)-4-phenyl-6H-1,3-thiazin-2-amine C₁₆H₁₅N₂OS 4-methoxyphenyl, 4-phenyl Antimicrobial activity

Substituent Effects on Activity

  • For example, in BACE1 inhibitors, methoxy-pyrrolidinyl substituents improve selectivity for Gly230 interactions .
  • Halogenation : Fluorine substituents (e.g., in BACE1 inhibitors) increase metabolic stability and binding affinity via hydrophobic interactions .
  • Alkyl Groups : Methyl or ethyl groups (e.g., in xylazine) enhance lipophilicity, aiding blood-brain barrier penetration for CNS activity .

Pharmacological Profiles

  • Xylazine : Acts as an α2-adrenergic agonist (Ki = 68.2 nM for α2A subtype), inducing sedation and analgesia in veterinary use .
  • BACE1 Inhibitors: Compounds like 6a and 6e exhibit IC₅₀ values in the nanomolar range (e.g., 6e: LCMS m/z 356.4 [M−H+]), targeting β-secretase in Alzheimer’s pathways .
  • Antimicrobial Analogs : Thiazin-amines with nitrobenzohydrazide moieties (e.g., T5GE) show MIC values of 12.5 µg/mL against Candida albicans .

Physicochemical Properties

Property This compound Xylazine BACE1 Inhibitor 6e
Molecular Weight (g/mol) 222.31 236.33 356.4
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.0 ~3.8
Solubility Moderate in DMSO, methanol High in water Low in aqueous buffers
Key Functional Groups Methoxy, thiazin-2-amine Dimethylphenyl Difluoro, methoxy-pyrrolidinyl

Biological Activity

Overview

4-Methoxy-5,6-dihydro-4H-1,3-thiazin-2-amine is a heterocyclic compound belonging to the thiazine family, characterized by a six-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C6_6H10_{10}N2_2OS. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of methoxy and amine groups facilitates binding to active sites on enzymes, potentially inhibiting their activity or modulating receptor signaling pathways. This mechanism underpins its explored therapeutic effects, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it showed significant activity against MCF-7 breast cancer cells, inhibiting cell proliferation without inducing apoptosis .
Cell LineConcentration (mg/mL)Viability (%)Observations
MCF-7250ReducedCytotoxicity observed
MCF-7300Significantly reducedNo DNA fragmentation

These findings suggest that the compound may serve as a promising candidate for breast cancer treatment.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate moderate antibacterial activity against various strains, which could be leveraged in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar thiazine derivatives:

Compound NameStructure TypeNotable Activity
4-Methoxy-5,6-dihydro-4H-1,3-thiazin-2-oneThiazine derivativeAnticancer
4-Methoxy-5,6-dihydro-4H-1,3-thiazin-2-thiolThiazine derivativeAntimicrobial
4-Methoxy-5,6-dihydro-4H-1,3-thiazin-2-carboxylic acidThiazine derivativeEnzyme inhibition

This table illustrates the unique positioning of 4-methoxy-5,6-dihydro-4H-1,3-thiazin-2-amines due to its specific functional groups that enhance its reactivity and biological interactions.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of 4-methoxy-5,6-dihydro-4H-1,3-thiazin-2-amines on MCF-7 cells revealed that treatment resulted in significant reductions in cell viability at higher concentrations. The study utilized several assays to evaluate cytotoxicity and concluded that the compound could effectively inhibit breast cancer cell growth.

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, various concentrations of the compound were tested against bacterial strains. Results indicated that while not as potent as established antibiotics, it still exhibited considerable inhibitory effects against certain pathogens.

Q & A

Q. What are the established synthetic routes for 4-methoxy-5,6-dihydro-4H-1,3-thiazin-2-amine?

The synthesis of thiazin-2-amine derivatives typically involves cyclization reactions. For example, solvolysis of intermediates like 4,5-dihydro-2-thiazolamine hydrobromide with amines under controlled conditions can yield substituted thiazin-2-amine analogs . For the 4-methoxy variant, introducing the methoxy group may require selective protection/deprotection strategies or direct substitution during ring formation. Custom synthesis services (e.g., Expert Synthesis Solutions) often employ coupling reactions or heterocyclic ring-building methodologies for such targets .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the methoxy group (δ ~3.3 ppm for OCH3_3) and dihydrothiazine ring protons.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z: 187.06 g/mol for C6 _6H10 _{10}N2 _2OS).
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging Mo-Kα radiation (λ = 0.71073 Å) for small-molecule analysis .

Q. What are the primary pharmacological targets of this compound?

Based on structural analogs like xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine), this compound may act as an α2_2-adrenoceptor agonist. However, the methoxy group could alter receptor subtype selectivity (α2A_{2A}, α2B_{2B}, α2C_{2C}) compared to xylazine’s Ki values (1570–1460 nM) . Preliminary in vitro assays (e.g., cAMP inhibition in transfected CHO cells) are recommended to validate target engagement.

Advanced Research Questions

Q. How does the 4-methoxy substitution influence structure-activity relationships (SAR) compared to other analogs?

The methoxy group’s electron-donating effects may enhance steric bulk and hydrogen-bonding potential, altering binding kinetics. For example:

  • Compare affinity shifts using radioligand displacement assays (e.g., 3H^3H-clonidine for α2_2-receptors).
  • Computational modeling (e.g., molecular docking with AutoDock Vina) can predict interactions with adrenoceptor transmembrane domains .

Q. How should researchers resolve contradictions in reported receptor binding data?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or compound purity. Mitigation strategies include:

  • Validating purity via HPLC (>99%, C18 column, acetonitrile/water gradient) .
  • Standardizing assay protocols (e.g., uniform cell lines, buffer compositions) .
  • Replicating studies with independent synthetic batches to exclude batch variability .

Q. What experimental designs are optimal for evaluating metabolic stability and toxicity?

  • In vitro metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS. Monitor for oxidative deamination or thiazine ring cleavage .
  • Neurotoxicity screening : Use SH-SY5Y neuronal cells to assess mitochondrial dysfunction (MTT assay) and reactive oxygen species (ROS) production .

Q. How can enantiomeric purity be ensured during synthesis?

  • Employ chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers.
  • Asymmetric synthesis routes (e.g., using Evans auxiliaries) can preferentially yield the desired stereoisomer .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • pH stability : Perform accelerated degradation studies (e.g., 37°C, pH 1–9) and monitor decomposition via UPLC-UV.
  • Photostability : Expose to UV light (320–400 nm) and quantify degradation products .

Q. How can computational methods predict off-target interactions?

  • Use SwissTargetPrediction or SEAware to identify potential off-targets (e.g., serotonin receptors, KATP_\text{ATP} channels) .
  • Molecular dynamics simulations (e.g., GROMACS) can assess binding kinetics to non-adrenergic targets .

Q. What strategies address low solubility in aqueous buffers?

  • Formulate with cyclodextrins (e.g., HP-β-CD) or lipid-based nanoparticles.
  • Derivatization (e.g., hydrochloride salt formation) improves solubility, as seen in xylazine hydrochloride (water solubility: 100 mM) .

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